molecular formula C22H24F4N2O B1214096 Tefludazine CAS No. 80273-79-6

Tefludazine

Cat. No.: B1214096
CAS No.: 80273-79-6
M. Wt: 408.4 g/mol
InChI Key: JSBWGXQXCRYYTG-PZJWPPBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tefludazine is synthesized through a multi-step process involving the following key steps:

    Formation of the Benzindone Core: The synthesis begins with the preparation of the benzindone core structure.

    Functionalization: The core structure is then functionalized to introduce the necessary substituents.

    Final Assembly: The final step involves the coupling of the functionalized core with other molecular fragments to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilized for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final assembly to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tefludazine undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents like chlorine and bromine.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties.

Scientific Research Applications

Tefludazine has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study receptor-ligand interactions.

    Biology: Investigated for its effects on neurotransmitter systems.

    Medicine: Explored as a potential treatment for psychiatric disorders such as schizophrenia and bipolar disorder.

    Industry: Utilized in the development of new neuroleptic drugs

Mechanism of Action

Tefludazine exerts its effects by antagonizing several receptors:

Comparison with Similar Compounds

Similar Compounds

    Clozapine: Another atypical antipsychotic with a similar receptor profile.

    Risperidone: Shares some pharmacological properties with tefludazine.

    Haloperidol: A typical antipsychotic with a different receptor binding profile.

Uniqueness

This compound is unique due to its balanced antagonistic activity against both dopamine and serotonin receptors, which may result in fewer side effects compared to other antipsychotics .

Properties

CAS No.

80273-79-6

Molecular Formula

C22H24F4N2O

Molecular Weight

408.4 g/mol

IUPAC Name

2-[4-[(1R,3S)-3-(4-fluorophenyl)-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C22H24F4N2O/c23-17-4-1-15(2-5-17)19-14-21(28-9-7-27(8-10-28)11-12-29)20-13-16(22(24,25)26)3-6-18(19)20/h1-6,13,19,21,29H,7-12,14H2/t19-,21+/m0/s1

InChI Key

JSBWGXQXCRYYTG-PZJWPPBQSA-N

SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1CN(CCN1CCO)[C@@H]2C[C@H](C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1CCO)C2CC(C3=C2C=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Synonyms

4-(3-(4-fluorophenyl)-6-(trifluoromethyl)indan-1-yl)-1-piperazineethanol
tefludazine
tefludazine dihydrochloride, (cis-(+-))-isomer
tefludazine dihydrochloride, (trans-(+-))-isomer
tefludazine, (1R,3S)-isomer
tefludazine, (1S,3R)-isomer
tefludazine, cis-(+-)-isome

Origin of Product

United States

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